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Compound of Interest

Compound Name: Methylsilatrane

Cat. No.: B1583748

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methylsilatrane derivatives, correlating
their structural features with their biological activities. The information presented is compiled
from peer-reviewed scientific literature and is intended to aid researchers in the fields of
medicinal chemistry, pharmacology, and drug development.

Introduction to Methylsilatrane and its Derivatives

Silatranes are a class of organosilicon compounds characterized by a unique tricyclic cage-like
structure with a transannular dative bond between the silicon and nitrogen atoms.[1] This
structural feature imparts distinct physicochemical properties, including high dipole moments
and stability, making them attractive scaffolds for the development of novel bioactive
molecules.[1] Methylsilatrane, the simplest derivative with a methyl group attached to the
silicon atom, serves as a foundational structure for a wide array of functionalized derivatives.
These derivatives have demonstrated a broad spectrum of biological activities, including
antimicrobial, antifungal, and anticancer properties.[2][3] The biological activity of these
compounds is significantly influenced by the nature of the substituent attached to the silatrane
core.[2]

Structure-Activity Relationship: Antimicrobial and
Antifungal Activity
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The modification of the basic Methylsilatrane structure has led to the development of

derivatives with significant antimicrobial and antifungal properties. The introduction of various

pharmacophores can enhance the potency and spectrum of activity.

Table 1: Antimicrobial Activity of Functionalized Silatrane Derivatives

. Minimum
o Specific o
Derivative L. Target Inhibitory
Derivative/Sub . . Reference
Class ] Organism Concentration
stituent
(MIC) (ug/mL)
) Lower than
Pyrrole- Tetrahydroindole- ) )
) ) E. coli parent silatrane [3]
silatranes silatrane ]
by 8 to 16 times
Pyrrole-silatrane N
» Gram-positive
(unspecified ] ) 62.5-125 [3]
_ microorganisms
substituent)
Isoxazole-
] R = MeOCeHa E. durans 12.5 [3]
silatranes
R = MeOCeHa B. subtilis 6.2 [3]
. N-(3-
Phthalimide- ) S. aureus (Gram-
] silatranylpropyl)p N 0.20 [3]
silatranes o positive)
hthalimide
N-(3- )
] A. baumannii
silatranylpropyl)p ) 0.20 [3]
o (Gram-negative)
hthalimide
N-(3- _
_ P. aeruginosa
silatranylpropyl)p ) 0.20 [3]
o (Gram-negative)
hthalimide
N-(3- _
] E. coli (Gram-
silatranylpropyl)p ) 0.20 [3]
o negative)
hthalimide
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Table 2: Antifungal Activity of Functionalized Silatrane Derivatives

o Specific
Derivative L Target
Derivative/Sub . MIC (pg/mL) Reference
Class . Organism
stituent
) 3,5-dichloro- ) Not specified,
Schiff-base ] Aspergillus
) salicylaldehyde ) compared to [4]
silatranes T fumigatus
derivative standards
3-methoxy- o Not specified,
) Penicillium
salicylaldehyde compared to [4]
T chrysogenum
derivative standards
3,5-di-tert-butyl- Not specified,
salicylaldehyde Fusarium compared to [4]
derivative standards

Structure-Activity Relationship: Anticancer Activity

Several Methylsilatrane derivatives have been investigated for their cytotoxic effects against
various cancer cell lines. While the precise mechanisms are still under investigation, evidence
suggests that some derivatives induce apoptosis. For instance, a nitro-silatrane derivative has
shown significant cytotoxicity against HepG2 (hepatocarcinoma) and MCF7 (breast
adenocarcinoma) cell lines, with its activity attributed to a "activation by reduction” mechanism.
[2] Although a specific signaling pathway for Methylsilatrane derivatives has not been
definitively elucidated in the reviewed literature, the induction of apoptosis by other cytotoxic
compounds often involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Based on the general understanding of apoptosis induction by small molecules, a plausible
mechanism for Methylsilatrane derivatives could involve the activation of the intrinsic apoptotic
pathway. This proposed pathway is depicted in the diagram below. It is important to note that
this is a hypothetical model for Methylsilatrane derivatives and requires experimental
validation.

Caption: Proposed Intrinsic Apoptosis Pathway Induced by Methylsilatrane Derivatives.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://en.wikipedia.org/wiki/MAPK/ERK_pathway
https://en.wikipedia.org/wiki/MAPK/ERK_pathway
https://en.wikipedia.org/wiki/MAPK/ERK_pathway
https://www.benchchem.com/product/b1583748?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9781643/
https://www.benchchem.com/product/b1583748?utm_src=pdf-body
https://www.benchchem.com/product/b1583748?utm_src=pdf-body
https://www.benchchem.com/product/b1583748?utm_src=pdf-body
https://www.benchchem.com/product/b1583748?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are protocols for key assays used in the evaluation of Methylsilatrane derivatives.

4.1. Synthesis of Methylsilatrane Derivatives

A general and efficient method for the synthesis of silatranes involves the transesterification of
corresponding trialkoxysilanes with triethanolamine.[5]

o Materials: Methyltriethoxysilane, Triethanolamine, catalyst (e.g., potassium hydroxide),
solvent (e.g., xylene).

e Procedure:

o A mixture of methyltriethoxysilane and a stoichiometric amount of triethanolamine is
prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

o A catalytic amount of potassium hydroxide is added to the mixture.
o The reaction mixture is heated to reflux in an appropriate solvent (e.g., xylene).

o The ethanol byproduct is continuously removed via the Dean-Stark trap to drive the
reaction to completion.

o The reaction progress is monitored by thin-layer chromatography (TLC).
o Upon completion, the solvent is removed under reduced pressure.

o The crude product is purified by recrystallization or column chromatography to yield the
desired Methylsilatrane derivative.

4.2. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory
Concentration (MIC) of an antimicrobial agent.[6]
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o Materials: 96-well microtiter plates, Mueller-Hinton broth (or other appropriate broth for the
test organism), bacterial inoculum (adjusted to 0.5 McFarland standard), Methylsilatrane
derivatives (stock solutions of known concentrations).

e Procedure:

[e]

Prepare serial two-fold dilutions of the Methylsilatrane derivatives in the broth directly in
the 96-well plates. The final volume in each well is typically 100 pL.

o Inoculate each well with 5 pL of the bacterial suspension (adjusted to approximately 5 x
1075 CFU/mL in the final volume).

o Include a positive control (broth with inoculum, no compound) and a negative control
(broth only) on each plate.

o Incubate the plates at 35-37°C for 16-20 hours.

o The MIC is determined as the lowest concentration of the compound that completely
inhibits visible growth of the microorganism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Relationship of Methylsilatrane Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1583748#correlating-the-structural-features-of-
methylsilatrane-derivatives-with-their-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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